

Molecular structure and formula of 1-Phenyl-1,2-propanedione-2-oxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Phenyl-1,2-propanedione-2-oxime

Cat. No.: B129185

[Get Quote](#)

An In-depth Technical Guide to 1-Phenyl-1,2-propanedione-2-oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Phenyl-1,2-propanedione-2-oxime**, a versatile organic compound with applications in chemical synthesis and analysis. This document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it presents a detailed, reproducible experimental protocol for its synthesis and outlines methodologies for its characterization using modern spectroscopic techniques. The guide also explores its utility as a reactant in significant organic reactions, namely the Sonogashira coupling and the Beckmann rearrangement, providing conceptual experimental frameworks for these transformations.

Molecular Structure and Properties

1-Phenyl-1,2-propanedione-2-oxime, also known by synonyms such as α -isonitrosopropiophenone and isonitrosopropiophenone, is a key organic intermediate.^{[1][2]} Its fundamental properties are summarized below.

Molecular Formula: C₉H₉NO₂^{[1][2]}

Molecular Weight: 163.17 g/mol [\[2\]](#)

CAS Registry Number: 119-51-7[\[1\]](#)[\[2\]](#)

IUPAC Name: 1-Phenylpropane-1,2-dione 2-oxime[\[1\]](#)

Chemical Structure:

Caption: Molecular structure of **1-Phenyl-1,2-propanedione-2-oxime**.

Physicochemical Properties

A compilation of the key physicochemical properties of **1-Phenyl-1,2-propanedione-2-oxime** is presented in Table 1.

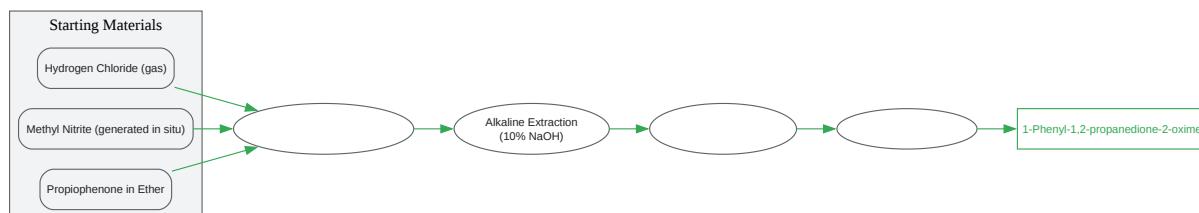
Property	Value	Reference(s)
Appearance	White to light yellow crystalline solid	
Melting Point	113-115 °C	
Boiling Point	292.5 °C at 760 mmHg	
Density	1.1 g/cm ³	
Solubility	Soluble in methanol	
Storage Temperature	2-8 °C	

Experimental Protocols

Synthesis of 1-Phenyl-1,2-propanedione-2-oxime

The following protocol for the synthesis of **1-Phenyl-1,2-propanedione-2-oxime** is adapted from a well-established procedure in Organic Syntheses. This method involves the nitrosation of propiophenone.

Materials and Equipment:


- Propiophenone

- Ethyl ether
- Sodium nitrite (95%)
- Methyl alcohol
- Concentrated sulfuric acid
- Concentrated hydrochloric acid
- Sodium hydroxide
- Ice
- 3-liter three-necked, round-bottomed flask with a mechanical stirrer
- Dropping funnel
- Gas inlet tube

Procedure:

- In the 3-liter flask, dissolve 469 g (3.5 moles) of propiophenone in 2.3 liters of ethyl ether.
- Prepare a solution of 290 g (4 moles) of 95% sodium nitrite, 180 cc of methyl alcohol, and 170 cc of water.
- In the dropping funnel, place 455 cc of cold dilute sulfuric acid (1 volume of concentrated acid to 2 volumes of water).
- Start the stirrer and introduce hydrogen chloride gas through the gas inlet tube at a rate of 6–10 bubbles per second.
- Slowly add the sulfuric acid from the dropping funnel to the sodium nitrite solution to generate methyl nitrite gas, which is then introduced into the reaction mixture.
- Adjust the rate of methyl nitrite evolution to maintain a gentle reflux of the ether. The addition typically takes about four hours.

- Continue stirring and the addition of hydrogen chloride for an additional 30 minutes after the methyl nitrite addition is complete.
- Allow the reaction mixture to stand for several hours, preferably overnight.
- Extract the ethereal solution repeatedly with 500-cc portions of 10% sodium hydroxide solution until the alkaline layer remains nearly colorless.
- Combine the alkaline extracts and slowly pour them into a mixture of 700–750 cc of concentrated hydrochloric acid and about 1 kg of ice with stirring.
- Collect the resulting crystals of isonitrosopropiophenone by suction filtration and dry them. The expected yield is 370–390 g.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **1-Phenyl-1,2-propanedione-2-oxime**.

Characterization Protocols

2.2.1. Infrared (IR) Spectroscopy

- Sample Preparation: A KBr (potassium bromide) disc is typically prepared by grinding a small amount of the crystalline sample with dry KBr powder and pressing the mixture into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

- Instrumentation: A standard Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: The sample is dissolved in a deuterated solvent, commonly deuteriochloroform (CDCl_3).
- Instrumentation: ^1H NMR spectra can be acquired on a 90 MHz or higher field NMR spectrometer. ^{13}C NMR spectra are also typically run in CDCl_3 .
- Data Acquisition: Standard pulse sequences are used for both ^1H and ^{13}C NMR.

2.2.3. Mass Spectrometry (MS)

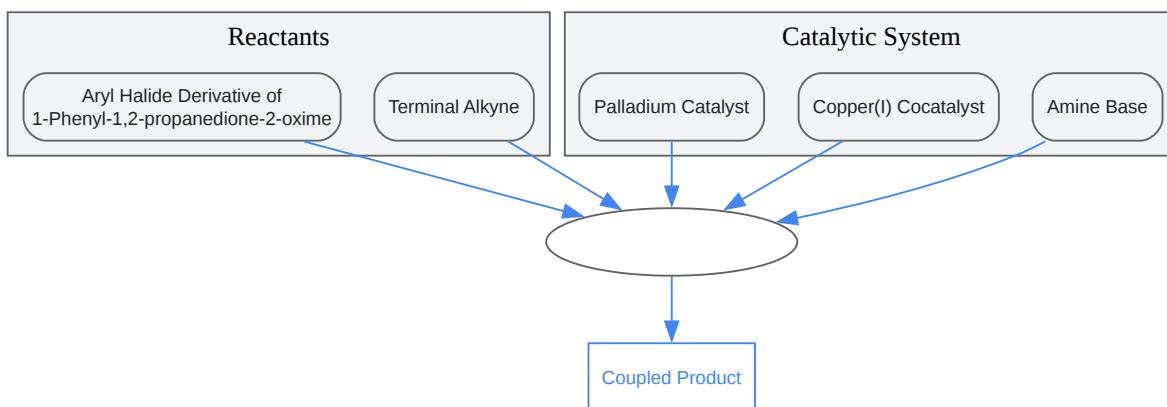
- Ionization Method: Electron Ionization (EI) is a common method for this compound.
- Instrumentation: A variety of mass spectrometers can be used, such as a magnetic sector or a quadrupole mass analyzer.
- Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Spectroscopic Data Summary:

Technique	Key Data/Observations	Reference(s)
IR (KBr disc)	Characteristic peaks for C=O, C=N, and O-H stretching	
¹ H NMR (90 MHz, CDCl ₃)	Signals corresponding to the methyl, phenyl, and oxime protons	
¹³ C NMR (CDCl ₃)	Resonances for the carbonyl, iminyl, methyl, and aromatic carbons	
Mass Spec (EI)	Molecular ion peak at m/z = 163	

Applications in Organic Synthesis

1-Phenyl-1,2-propanedione-2-oxime serves as a valuable precursor in several important organic transformations.


Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While a specific protocol using **1-Phenyl-1,2-propanedione-2-oxime** is not readily available, a general conceptual protocol is presented below, assuming a suitable derivative (e.g., a halogenated analog) is used.

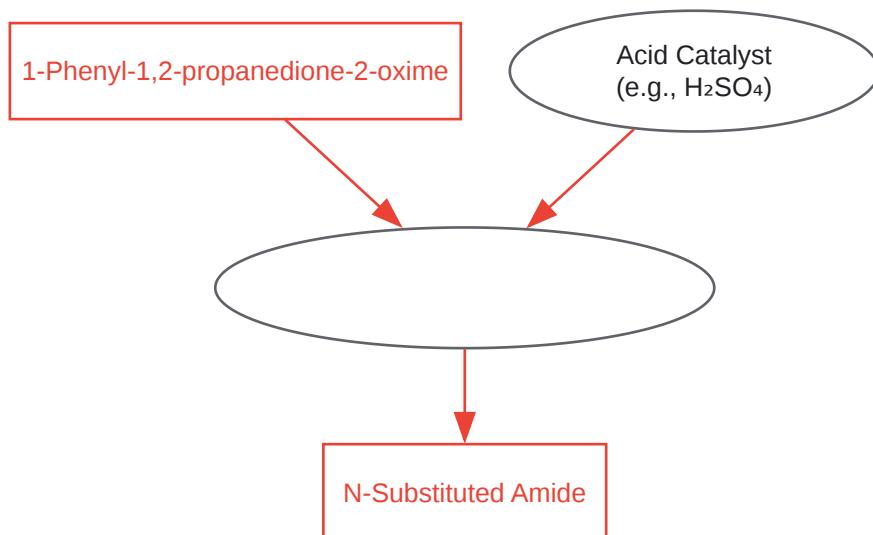
Conceptual Protocol:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the halogenated derivative of **1-Phenyl-1,2-propanedione-2-oxime** (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
- Add an anhydrous solvent (e.g., 5 mL of triethylamine or THF/triethylamine mixture).
- Add the terminal alkyne (1.2 mmol) dropwise.

- Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).
- Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow of a Sonogashira coupling reaction.


Beckmann Rearrangement

The Beckmann rearrangement is a reaction to convert an oxime to an amide, typically under acidic conditions.

Conceptual Protocol:

- Dissolve **1-Phenyl-1,2-propanedione-2-oxime** in a suitable solvent.
- Add a strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid).
- Heat the reaction mixture to the required temperature and for the necessary duration.

- Monitor the reaction progress by TLC.
- Upon completion, carefully quench the reaction with a base and perform an aqueous workup.
- Purify the resulting amide product by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow of the Beckmann rearrangement.

Conclusion

1-Phenyl-1,2-propanedione-2-oxime is a well-characterized compound with significant utility in organic synthesis. The provided experimental protocols for its synthesis and characterization, along with the conceptual frameworks for its application in advanced organic reactions, offer a valuable resource for researchers in the fields of chemistry and drug development. The versatility of this molecule as a building block ensures its continued importance in the creation of novel and complex chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 1-Phenyl-1,2-propanedione-2-oxime | C9H9NO2 | CID 9566063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular structure and formula of 1-Phenyl-1,2-propanedione-2-oxime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129185#molecular-structure-and-formula-of-1-phenyl-1-2-propanedione-2-oxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com